2-fluoro-N-methyl-6-nitroaniline
CAS No.: 182551-18-4
Cat. No.: VC5991963
Molecular Formula: C7H7FN2O2
Molecular Weight: 170.143
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182551-18-4 |
|---|---|
| Molecular Formula | C7H7FN2O2 |
| Molecular Weight | 170.143 |
| IUPAC Name | 2-fluoro-N-methyl-6-nitroaniline |
| Standard InChI | InChI=1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 |
| Standard InChI Key | WSXFKUQRBSITJO-UHFFFAOYSA-N |
| SMILES | CNC1=C(C=CC=C1F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
2-Fluoro-N-methyl-6-nitroaniline is an aromatic amine featuring a fluorine atom at the 2-position, a nitro group at the 6-position, and a methyl-substituted amine at the 1-position of the benzene ring. Its systematic IUPAC name, 2-fluoro-N-methyl-6-nitroaniline, reflects this substitution pattern . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.14 g/mol | |
| SMILES | CNC1=C(C=CC=C1F)N+[O-] | |
| InChIKey | WSXFKUQRBSITJO-UHFFFAOYSA-N | |
| PubChem CID | 21161431 |
The compound’s planar aromatic structure facilitates electronic interactions between the electron-withdrawing nitro group and the electron-donating methylamine group, influencing its reactivity in substitution and reduction reactions .
Spectroscopic and Computational Data
Synthesis and Production
Industrial-Scale Production
Commercial suppliers such as BOC Sciences and Innex Scientific offer 2-fluoro-N-methyl-6-nitroaniline with purities exceeding 98%, indicating robust large-scale synthesis protocols . Key challenges include controlling regioselectivity during nitration and minimizing byproducts like the 4-nitro isomer. Industrial processes likely employ continuous-flow reactors to enhance selectivity and yield .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL) . Stability studies suggest decomposition above 250°C, with the nitro group prone to reduction under acidic or reducing conditions .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch) confirm the nitro group .
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¹H NMR: A singlet at δ 3.1 ppm (3H, N–CH₃) and aromatic protons between δ 7.2–8.1 ppm (split by fluorine coupling) .
Applications in Organic Synthesis and Pharmaceuticals
Pharmaceutical Intermediate
The compound’s nitro group serves as a precursor for amines via catalytic hydrogenation, enabling its use in synthesizing bioactive molecules. For example, it may contribute to the development of kinase inhibitors or antimicrobial agents .
Materials Science
In polymer chemistry, 2-fluoro-N-methyl-6-nitroaniline acts as a monomer for conductive polymers, where the nitro group enhances electron-deficient character, improving charge transport properties .
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